molecular formula C15H12N2O B14620373 6-(4-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one CAS No. 60188-52-5

6-(4-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14620373
CAS No.: 60188-52-5
M. Wt: 236.27 g/mol
InChI Key: QFSQNWWVCKIPCV-UHFFFAOYSA-N
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Description

6-(4-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features a pyrazole ring fused with a cyclohexadienone structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of a suitable chalcone with hydrazine derivatives. The reaction is often carried out in ethanol with the presence of glacial acetic acid as a catalyst. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-one derivatives, while reduction could produce dihydropyrazole compounds.

Scientific Research Applications

6-(4-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to its anti-inflammatory and analgesic effects. Molecular modeling studies have shown that it can bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazole ring with a cyclohexadienone moiety allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

60188-52-5

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(4-phenyl-1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C15H12N2O/c18-14-9-5-4-8-12(14)15-13(10-16-17-15)11-6-2-1-3-7-11/h1-10,18H,(H,16,17)

InChI Key

QFSQNWWVCKIPCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C3=CC=CC=C3O

Origin of Product

United States

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